Cytosine-beta-D-arabinofuranoside
Cytosine-beta-D-arabinofuranoside
Cytarabine is an antimetabolite analogue of cytidine with a modified sugar moiety (arabinose instead of ribose). Cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. (NCI04)
Cytarabine is a cytosine analogue and antineoplastic agent used largely in the therapy of acute leukemia. Cytarabine is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice.
Cytarabine, also known as ara-C or cytosar-u, belongs to the class of organic compounds known as pyrimidine nucleosides. Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety. Cytarabine is a drug which is used for the treatment of acute non-lymphocytic leukemia, acute lymphocytic leukemia and blast phase of chronic myelocytic leukemia. Cytarabine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Cytarabine has been detected in multiple biofluids, such as urine and blood. Within the cell, cytarabine is primarily located in the cytoplasm. Cytarabine can be biosynthesized from cytosine. Outside of the human body, cytarabine can be found in a number of food items such as guava, root vegetables, sweet orange, and herbs and spices. This makes cytarabine a potential biomarker for the consumption of these food products. Cytarabine is a potentially toxic compound.
Cytarabine is a cytosine analogue and antineoplastic agent used largely in the therapy of acute leukemia. Cytarabine is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice.
Cytarabine, also known as ara-C or cytosar-u, belongs to the class of organic compounds known as pyrimidine nucleosides. Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety. Cytarabine is a drug which is used for the treatment of acute non-lymphocytic leukemia, acute lymphocytic leukemia and blast phase of chronic myelocytic leukemia. Cytarabine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Cytarabine has been detected in multiple biofluids, such as urine and blood. Within the cell, cytarabine is primarily located in the cytoplasm. Cytarabine can be biosynthesized from cytosine. Outside of the human body, cytarabine can be found in a number of food items such as guava, root vegetables, sweet orange, and herbs and spices. This makes cytarabine a potential biomarker for the consumption of these food products. Cytarabine is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
147-94-4
VCID:
VC0000982
InChI:
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)
SMILES:
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Molecular Formula:
C9H13N3O5
Molecular Weight:
243.22 g/mol
Cytosine-beta-D-arabinofuranoside
CAS No.: 147-94-4
APIs
VCID: VC0000982
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
CAS No. | 147-94-4 |
---|---|
Product Name | Cytosine-beta-D-arabinofuranoside |
Molecular Formula | C9H13N3O5 |
Molecular Weight | 243.22 g/mol |
IUPAC Name | 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16) |
Standard InChIKey | UHDGCWIWMRVCDJ-CCXZUQQUSA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Appearance | Assay:≥95%A crystalline solid |
Colorform | Prisms from 50% ethanol WHITE TO OFF-WHITE CRYSTALLINE POWDER |
Melting Point | 414 to 415 °F (NTP, 1992) 186-188 212.5 °C 212-213 °C 212-213°C |
Physical Description | Cytarabine appears as colorless crystals. Used as an antiviral agent. Solid |
Description | Cytarabine is an antimetabolite analogue of cytidine with a modified sugar moiety (arabinose instead of ribose). Cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. (NCI04) Cytarabine is a cytosine analogue and antineoplastic agent used largely in the therapy of acute leukemia. Cytarabine is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice. Cytarabine, also known as ara-C or cytosar-u, belongs to the class of organic compounds known as pyrimidine nucleosides. Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety. Cytarabine is a drug which is used for the treatment of acute non-lymphocytic leukemia, acute lymphocytic leukemia and blast phase of chronic myelocytic leukemia. Cytarabine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Cytarabine has been detected in multiple biofluids, such as urine and blood. Within the cell, cytarabine is primarily located in the cytoplasm. Cytarabine can be biosynthesized from cytosine. Outside of the human body, cytarabine can be found in a number of food items such as guava, root vegetables, sweet orange, and herbs and spices. This makes cytarabine a potential biomarker for the consumption of these food products. Cytarabine is a potentially toxic compound. |
Related CAS | 69-74-9 (hydrochloride) |
Shelf Life | Following reconstitution of the sterile powder with bacteriostatic water for injection containing 0.945% benzyl alcohol, solutions containing 20, 50, or 100 mg of cytarabine per mL have a pH of about 5 and are stable for 48 hours at 20-25 °C; solutions that develop a slight haze should not be used. The manufacturer states that following dilution of the reconstituted solution with water for injection, 5% dextrose injection, or 0.9% sodium chloride injection, solutions containing 0.5 mg of cytarabine per mL are stable for at least 8 days at room temperature. The manufacturer also recommends that any unused portion of cytarabine injection in pharmacy bulk packages be discarded within 4 hr after initial entry through the closure into the container. |
Solubility | Freely soluble 1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL Soluble in water In water, 1X10+6 mg/L at 25 °C (miscible) (est) 4.38e+01 g/L >36.5 [ug/mL] |
Synonyms | Ara C Ara-C Arabinofuranosylcytosine Arabinoside, Cytosine Arabinosylcytosine Aracytidine Aracytine beta Ara C beta-Ara C Cytarabine Cytarabine Hydrochloride Cytonal Cytosar Cytosar U Cytosar-U Cytosine Arabinoside |
Vapor Pressure | 8.74X10-12 mm Hg at 25 °C (est) |
PubChem Compound | 596 |
Last Modified | Nov 11 2021 |
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